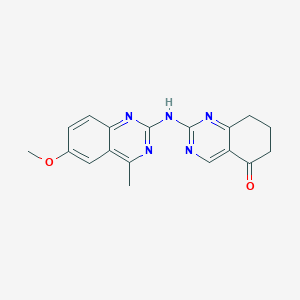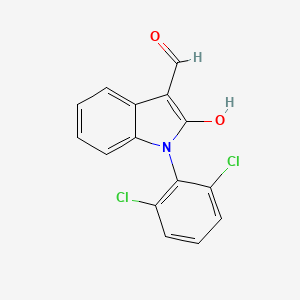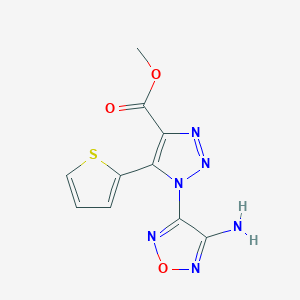
6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents: a methoxy group at position 6 and a methyl group at position 4 of the quinazolinone ring.
- Quinazolinones exhibit diverse biological activities, making this compound intriguing for further investigation.
6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-: is a heterocyclic compound with a quinazolinone core. Its chemical structure consists of a quinazolinone ring fused with an aminoquinazoline moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the condensation of 2-aminobenzylamine with 2-methoxy-4-methylbenzoyl chloride.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., chloroform, dichloromethane) and acid catalysts (such as HCl or H2SO4).
Industrial Production: While industrial-scale production details are scarce, research laboratories often prepare this compound using scalable synthetic routes.
Chemical Reactions Analysis
Reactivity: 6H-Quinazolin-5-one derivatives participate in various reactions, including
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are commonly employed.
Major Products: These reactions yield derivatives with altered functional groups, impacting their biological properties.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, design analogs, and study structure-activity relationships.
Biology: Investigations focus on its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Medicine: Its pharmacological properties may lead to drug development.
Industry: Applications in materials science or agrochemicals are areas of interest.
Mechanism of Action
Targets: The compound likely interacts with cellular proteins, enzymes, or receptors.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.
Further Research Needed: Detailed mechanistic studies are essential to unravel its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., specific substituents, reactivity).
Similar Compounds: Related compounds include other quinazolinones (e.g., gefitinib, erlotinib) used in cancer therapy.
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C18H17N5O2/c1-10-12-8-11(25-2)6-7-15(12)22-18(20-10)23-17-19-9-13-14(21-17)4-3-5-16(13)24/h6-9H,3-5H2,1-2H3,(H,19,20,21,22,23) |
InChI Key |
AMJGUTLXCQTWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C4C(=N3)CCCC4=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B11087517.png)
![11-[2-(benzyloxy)phenyl]-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11087524.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11087526.png)
![Ethyl 4-({[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11087527.png)
![ethyl 2-{[({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11087532.png)
![N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11087534.png)

![N-[2-(furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B11087548.png)

![2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11087583.png)
![2-(4-Hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11087584.png)
![2-Acetyl-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11087586.png)
![(2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11087590.png)

